N-(2-oxo-2-((4-(pyridin-4-yl)thiazol-2-yl)amino)ethyl)pyrazine-2-carboxamide
CAS No.:
Cat. No.: VC16345233
Molecular Formula: C15H12N6O2S
Molecular Weight: 340.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12N6O2S |
|---|---|
| Molecular Weight | 340.4 g/mol |
| IUPAC Name | N-[2-oxo-2-[(4-pyridin-4-yl-1,3-thiazol-2-yl)amino]ethyl]pyrazine-2-carboxamide |
| Standard InChI | InChI=1S/C15H12N6O2S/c22-13(8-19-14(23)11-7-17-5-6-18-11)21-15-20-12(9-24-15)10-1-3-16-4-2-10/h1-7,9H,8H2,(H,19,23)(H,20,21,22) |
| Standard InChI Key | AGGOACYTDKIXPL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=CC=C1C2=CSC(=N2)NC(=O)CNC(=O)C3=NC=CN=C3 |
Introduction
N-(2-oxo-2-((4-(pyridin-4-yl)thiazol-2-yl)amino)ethyl)pyrazine-2-carboxamide is a complex organic compound belonging to the class of pyrazine carboxamides. It features a pyrazine ring, a thiazole moiety, and a pyridine group, which contribute to its potential biological activity. This compound has been explored primarily for its role as a pharmacological agent, particularly in the development of inhibitors targeting specific enzymes involved in cancer progression.
Chemical Data
| Property | Description |
|---|---|
| Molecular Formula | Not explicitly provided in the search results, but typically includes C, H, N, O, and S atoms. |
| Molecular Weight | Not explicitly provided in the search results. |
| Synthesis | Typically involves multi-step organic reactions. |
Synthesis and Chemical Reactions
The synthesis of N-(2-oxo-2-((4-(pyridin-4-yl)thiazol-2-yl)amino)ethyl)pyrazine-2-carboxamide involves complex organic reactions. These processes may utilize various techniques such as condensation reactions, nucleophilic substitutions, and other methods typical for amide and heterocycle chemistry.
Synthesis Steps
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Initial Formation of Key Intermediates: This involves creating the pyrazine and thiazole components separately.
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Coupling Reactions: The pyrazine and thiazole moieties are linked through appropriate functional groups.
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Final Modification: The addition of the pyridine group and formation of the carboxamide functionality.
Mechanism of Action and Biological Activity
This compound is primarily recognized for its role as an inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP inhibitors are significant in cancer therapy because they enhance the effects of DNA-damaging agents in tumor cells by disrupting DNA repair processes.
Inhibition Studies
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IC50 Values: The compound exhibits low nanomolar IC50 values against PARP enzymes, indicating potent activity.
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Cancer Therapy: It serves as a valuable lead compound for further optimization to enhance efficacy and selectivity against cancer cells.
Characterization Techniques
Characterization of N-(2-oxo-2-((4-(pyridin-4-yl)thiazol-2-yl)amino)ethyl)pyrazine-2-carboxamide typically involves:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure.
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Mass Spectrometry (MS): To determine the molecular weight and purity of the compound.
Applications in Medicinal Chemistry
This compound has significant applications in medicinal chemistry, particularly in developing targeted therapies for cancer treatment. Its ability to inhibit key enzymes involved in DNA repair mechanisms makes it a promising candidate for further research and optimization.
Future Directions
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Optimization Studies: Further modifications to enhance efficacy and selectivity against cancer cells.
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Combination Therapies: Investigating its potential in combination with other cancer therapies to improve treatment outcomes.
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